molecular formula C15H21NO6 B13598242 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid

3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid

Cat. No.: B13598242
M. Wt: 311.33 g/mol
InChI Key: PUZJMHGASUBUJW-UHFFFAOYSA-N
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Description

3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid primarily involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amine. The Boc group can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound in both research and industrial settings.

Biological Activity

3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid, also known by its CAS number 192132-77-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) group, an ethoxy group, and a methoxy-substituted benzoic acid moiety. Its molecular formula is C16H25NO6C_{16}H_{25}NO_6 with a molecular weight of 359.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anti-inflammatory effects : Initial studies suggest that the compound may inhibit pro-inflammatory cytokines.
  • Antioxidant properties : The methoxy group is known to enhance antioxidant activity, which could protect cells from oxidative stress.
  • Antimicrobial activity : Some derivatives of benzoic acid have shown promise against bacterial and fungal strains.

The biological activity of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and cell signaling.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
  • Interaction with Receptors : Potential binding to specific receptors could modulate physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • A study highlighted the anti-inflammatory properties of similar benzoic acid derivatives, showing significant reductions in TNF-alpha levels in vitro .
  • Another investigation focused on the antioxidant capacity , demonstrating that methoxy-substituted compounds can scavenge free radicals effectively .
  • Research on antimicrobial effects revealed that certain benzoic acid derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha
AntioxidantRadical scavenging
AntimicrobialBroad-spectrum activity
MechanismDescription
Enzymatic InhibitionInhibits enzymes involved in inflammatory pathways
Signaling ModulationAffects NF-kB and MAPK pathways
Receptor InteractionPotential binding to specific cellular receptors

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

4-methoxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-12-9-10(13(17)18)5-6-11(12)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

PUZJMHGASUBUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

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